molecular formula C9H20N2O2 B6146393 tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate CAS No. 1864893-64-0

tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

Cat. No.: B6146393
CAS No.: 1864893-64-0
M. Wt: 188.3
InChI Key:
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Description

tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate: is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is commonly used as a protecting group for amines in the synthesis of various pharmaceuticals and organic molecules.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .

Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It acts as an intermediate in the production of drugs targeting neurological disorders and other medical conditions .

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl carbamates can vary depending on their specific structure and the context in which they are used. In general, they can act as protecting groups for amines, preventing them from reacting during certain stages of a synthesis .

Safety and Hazards

Tert-butyl carbamates are generally considered to be low in toxicity, but they can cause irritation if they come into contact with the skin or eyes . They should be handled with care and appropriate safety precautions should be taken when working with them .

Future Directions

The use of tert-butyl carbamates in organic synthesis is a well-established field, but there is always room for improvement and innovation. Future research may focus on developing more efficient synthesis methods, exploring new reactions, or finding new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-ethylcarbamate

Comparison: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is unique due to its specific structure, which includes a chiral center and a methylamino group. This makes it particularly useful in the synthesis of chiral pharmaceuticals and other complex organic molecules. Compared to other similar compounds, it offers greater selectivity and efficiency in protecting amine groups during synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate involves the protection of the amine group followed by the reaction with tert-butyl chloroformate and the deprotection of the amine group.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "methanol" ], "Reaction": [ "Protect the amine group of 2-amino-2-methylpropan-1-ol with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in dichloromethane.", "React the BOC-protected amine with tert-butyl chloroformate and triethylamine in dichloromethane to form tert-butyl N-BOC-protected carbamate.", "Deprotect the amine group by treating the tert-butyl N-BOC-protected carbamate with sodium bicarbonate in methanol to obtain tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate." ] }

CAS No.

1864893-64-0

Molecular Formula

C9H20N2O2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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